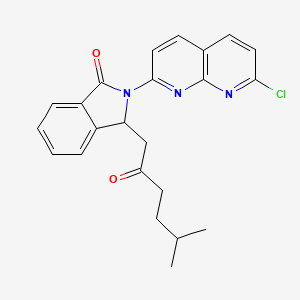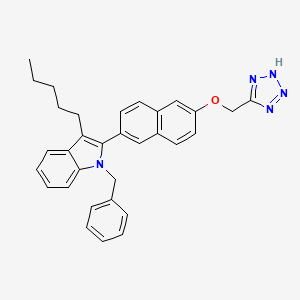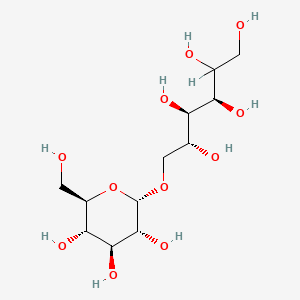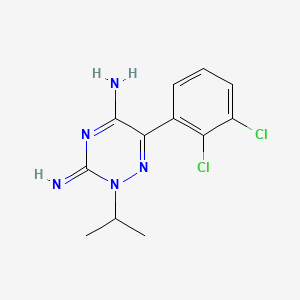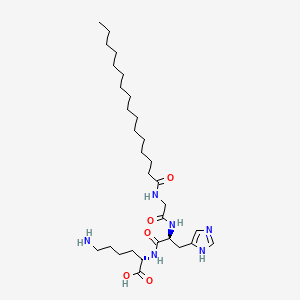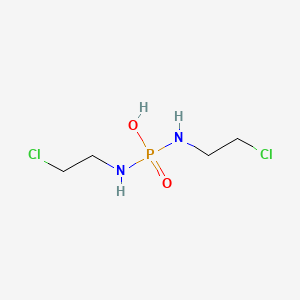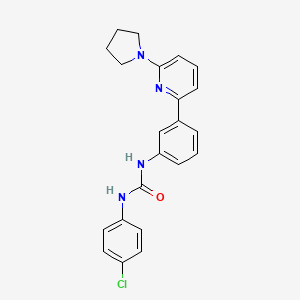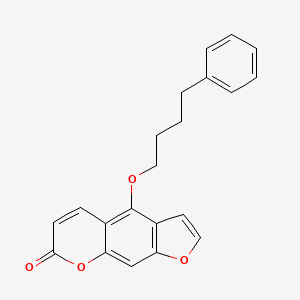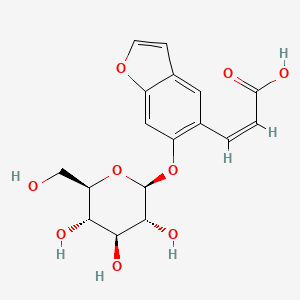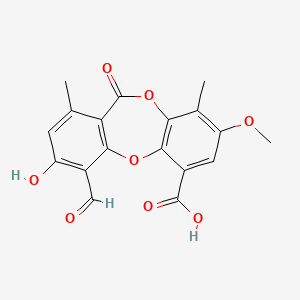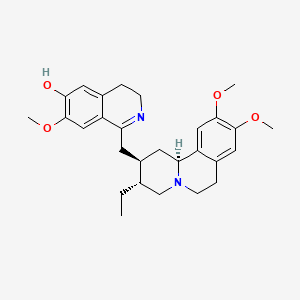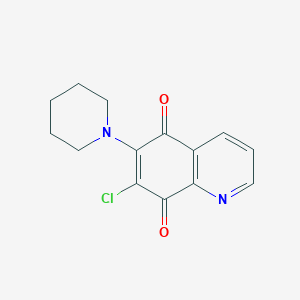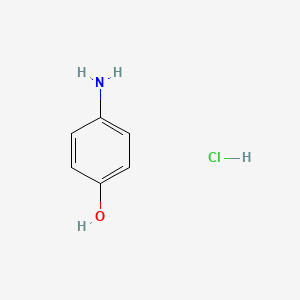
Chlorhydrate de 4-aminophénol
Vue d'ensemble
Description
4-Aminophenol, also known as para-aminophenol or p-aminophenol, is an organic compound with the formula H2NC6H4OH . It is typically available as a white powder and is commonly used as a developer for black-and-white film . It is recognized as a serious environmental pollutant that enters the environment during the manufacture and processing of a variety of industrial processes and through the degradation of some pharmaceutical products .
Synthesis Analysis
4-Aminophenol can be produced from phenol by nitration followed by reduction with iron . Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol . It can also be produced from nitrobenzene by electrolytic conversion to phenylhydroxylamine, which spontaneously rearranges to 4-aminophenol .
Molecular Structure Analysis
The molecular structure of 4-Aminophenol consists of a benzene ring with an amino group (NH2) and a hydroxyl group (OH) attached to it . The molecular formula is C6H7NO .
Chemical Reactions Analysis
4-Aminophenol is a building block used in organic chemistry. It is the final intermediate in the industrial synthesis of paracetamol . Treating 4-aminophenol with acetic anhydride gives paracetamol .
Physical And Chemical Properties Analysis
4-Aminophenol appears as colorless to reddish-yellow crystals . It has a density of 1.13 g/cm3, a melting point of 187.5 °C, and a boiling point of 284 °C . It is moderately soluble in alcohols and can be recrystallized from hot water .
Applications De Recherche Scientifique
Élimination des polluants environnementaux
Le 4-aminophénol (4AP) est reconnu comme un polluant environnemental grave qui pénètre dans l'environnement lors de la fabrication et du traitement de divers procédés industriels et par la dégradation de certains produits pharmaceutiques . Il est utilisé dans une étude comparative de l'élimination du 4AP des solutions aqueuses par des membranes liquides d'émulsion utilisant des transports de type 1 facilités acide et basique .
Applications industrielles
La molécule de 4-aminophénol est largement utilisée comme matière première et intermédiaire dans diverses industries telles que les colorants, le caoutchouc, les aliments pour animaux, le pétrole, la photographie ou la pharmacie . C'est également un métabolite du polluant émergent paracétamol et le composant principal des formulations de colorants capillaires oxydatifs .
Optimisation du processus d'élimination du 4AP
Pour optimiser le processus d'élimination du 4AP, l'influence de différentes conditions expérimentales a été étudiée . Ces conditions comprennent la concentration de l'agent d'extraction dans la phase produit, la concentration de l'agent tensioactif dans la phase membranaire, la vitesse d'agitation, le rapport de volume phase d'alimentation/phase d'émulsion, le rapport de volume phase produit/phase membranaire et le taux et le temps d'émulsification .
Cinétique du processus d'élimination du 4AP
La cinétique du processus d'élimination du 4AP a été analysée en ajustant les résultats expérimentaux aux modèles du premier ordre, du second ordre et de Behnajady et Avrami . Le modèle de Behnajady présente un excellent ajustement, permettant de calculer à la fois le taux d'élimination initial et la conversion maximale d'élimination .
Étude de la ferrihémoglobine et des lésions rénales
Le chlorhydrate de 4-aminophénol a été utilisé pour étudier la ferrihémoglobine et les lésions rénales chez le rat .
Produits chimiques de laboratoire
Le this compound est utilisé comme produit chimique de laboratoire .
Utilisation dans les produits alimentaires, pharmaceutiques, pesticides ou biocides
Le this compound est utilisé dans les produits alimentaires, pharmaceutiques, pesticides ou biocides .
Safety and Hazards
Orientations Futures
4-Aminophenol is recognized as a serious environmental pollutant, and research is being conducted to develop methods for its removal from aqueous solutions . For example, a study has been conducted on the removal of 4-Aminophenol from aqueous solutions by emulsion liquid membranes using acid and basic type 1-facilitated transports .
Mécanisme D'action
Target of Action
It is known to be a key intermediate in the biodegradation of nitrobenzenes and amines .
Mode of Action
It is known to be a building block in organic chemistry, prominently used in the industrial synthesis of paracetamol .
Biochemical Pathways
4-Aminophenol hydrochloride is metabolized through a unique pathway. It is converted to 1,2,4-trihydroxybenzene via 1,4-benzenediol. The benzene ring of 1,2,4-trihydroxybenzene is then cleaved by 1,2,4-trihydroxybenzene 1,2-dioxygenase to form maleylacetic acid .
Action Environment
4-Aminophenol hydrochloride poses significant hazards to both human health and the environment. It can cause skin, respiratory, and eye irritation, and is considered a major toxic pollutant for aquatic life . Proper handling and disposal procedures are necessary to minimize environmental impact .
Analyse Biochimique
Biochemical Properties
4-Aminophenol hydrochloride plays a significant role in various biochemical reactions. It serves as a synthetic intermediate in various industries, particularly in the pharmaceutical industry where it is used to synthesize analgesics and antipyretics
Cellular Effects
4-Aminophenol hydrochloride can have significant effects on various types of cells and cellular processes. It has been reported to be a nephrotoxin and hepatotoxin, indicating that it can have harmful effects on kidney and liver cells
Molecular Mechanism
It is known to be involved in the reduction of nitrobenzene to phenylhydroxylamine, which rearranges primarily to 4-aminophenol This suggests that it may have binding interactions with biomolecules and may be involved in enzyme inhibition or activation
Metabolic Pathways
4-Aminophenol hydrochloride is involved in the metabolic pathway that transforms nitrobenzene to 4-aminophenol This pathway involves interactions with various enzymes and cofactors
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-Aminophenol hydrochloride involves the conversion of 4-nitrophenol to 4-aminophenol, which is then reacted with hydrochloric acid to produce 4-Aminophenol hydrochloride.", "Starting Materials": [ "4-nitrophenol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-nitrophenol to 4-aminophenol using sodium borohydride in ethanol", "Step 2: Neutralization of the reaction mixture using sodium hydroxide", "Step 3: Acidification of the solution with hydrochloric acid to produce 4-Aminophenol hydrochloride", "Step 4: Isolation of the product by filtration and washing with water" ] } | |
| 51-78-5 | |
Formule moléculaire |
C6H8ClNO |
Poids moléculaire |
145.59 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)azanium;chloride |
InChI |
InChI=1S/C6H7NO.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H |
Clé InChI |
RVGOBWDGAVAVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)O.Cl |
SMILES canonique |
C1=CC(=CC=C1[NH3+])O.[Cl-] |
Apparence |
Solid powder |
Color/Form |
Crystalline powde |
melting_point |
306 °C, decomposes |
| 51-78-5 | |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
123-30-8 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Very sol in water; sol in alcohol |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-aminophenol 4-aminophenol conjugate monoacid 4-aminophenol hydrochloride 4-aminophenol monopotassium salt 4-aminophenol monosodium salt 4-aminophenol sulfate 4-aminophenol sulfate (2:1) 4-aminophenol, 18O-labeled 4-aminophenol, 3H-labeled 4-aminophenol, ion(1+) 4-hydroxyaniline p-aminophenol p-aminophenol phosphate para-aminophenol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-aminophenol hydrochloride in the presented research?
A1: Across these studies, 4-aminophenol hydrochloride serves as a background ultraviolet (UV) absorption reagent in High-Performance Liquid Chromatography (HPLC) with indirect UV detection. This technique facilitates the analysis of compounds lacking a chromophore, which are otherwise undetectable by traditional UV detection methods. [, , , , , , ]
Q2: How does 4-aminophenol hydrochloride enable the detection of compounds without a UV chromophore?
A2: The principle relies on the creation of a constant background signal by 4-aminophenol hydrochloride in the mobile phase. When an analyte without a UV chromophore passes through the detector, it displaces the 4-aminophenol hydrochloride, leading to a decrease in absorbance. This decrease is then detected and used to quantify the analyte. [, , , , , , ]
Q3: What types of compounds have been successfully analyzed using 4-aminophenol hydrochloride in these studies?
A3: The research demonstrates the successful use of 4-aminophenol hydrochloride for analyzing various aliphatic amines [], pyrrolidinium ionic liquid cations [], piperidinium ionic liquid cations [, ], and the N-methyl, propyl-morpholinium cation [, ].
Q4: Are there specific advantages to using 4-aminophenol hydrochloride over other UV absorption reagents?
A4: Research indicates that while other cationic, anionic, and amphiprotic UV absorption reagents exist, cationic reagents, particularly 4-aminophenol hydrochloride, demonstrate superior performance in separating and detecting certain ionic liquid cations using ion-pair chromatography with indirect UV detection. []
Q5: Can you provide some details on the analytical methods used in conjunction with 4-aminophenol hydrochloride?
A5: The studies employed various chromatographic techniques, including reversed-phase liquid chromatography [, , , , ], ion-pair chromatography [, , , , ], and hydrophilic interaction liquid chromatography []. These methods utilize 4-aminophenol hydrochloride in the mobile phase to enable the indirect UV detection of analytes.
Q6: Are there alternative analytical techniques available for analyzing these types of compounds?
A6: While alternative methods exist, the highlighted research emphasizes the simplicity, accuracy, and reliability of utilizing 4-aminophenol hydrochloride as a background UV absorption reagent in HPLC for analyzing otherwise UV-inactive compounds. [, , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


